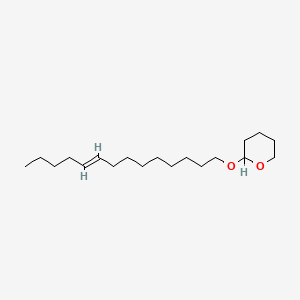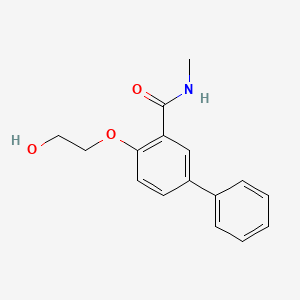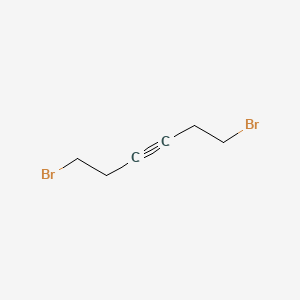![molecular formula C7H10N2O B13958514 3-Ethyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13958514.png)
3-Ethyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-PYRROLO[3,2-D]ISOXAZOLE, 3-ETHYL-5,6-DIHYDRO- is a heterocyclic compound that features a fused ring system combining pyrrole and isoxazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-PYRROLO[3,2-D]ISOXAZOLE, 3-ETHYL-5,6-DIHYDRO- typically involves cycloaddition reactions. One common method is the [2+3] cycloaddition of nitrile oxides with olefins or methyl crotonate derivatives. This reaction is regioselective and leads to the formation of substituted isoxazole derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. Optimization of reaction parameters such as temperature, solvent, and catalysts is crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
4H-PYRROLO[3,2-D]ISOXAZOLE, 3-ETHYL-5,6-DIHYDRO- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace hydrogen atoms with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the isoxazole ring.
Scientific Research Applications
4H-PYRROLO[3,2-D]ISOXAZOLE, 3-ETHYL-5,6-DIHYDRO- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4H-PYRROLO[3,2-D]ISOXAZOLE, 3-ETHYL-5,6-DIHYDRO- involves interaction with specific molecular targets and pathways. The exact targets and pathways depend on the specific biological activity being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes or disrupt cell membranes.
Comparison with Similar Compounds
Similar Compounds
- 4H-PYRROLO[3,2-D]ISOXAZOLE, 3-(1-ETHYL-2-PIPERIDINYL)-5,6-DIHYDRO-
- 4H-PYRROLO[3,2-D]ISOXAZOLE, 3-(1-ETHYL-4-PIPERIDINYL)-5,6-DIHYDRO-
- 4H-PYRROLO[3,2-D]ISOXAZOLE, 3-(1-ETHYL-3-PIPERIDINYL)-5,6-DIHYDRO-
Uniqueness
4H-PYRROLO[3,2-D]ISOXAZOLE, 3-ETHYL-5,6-DIHYDRO- is unique due to its specific substitution pattern and the resulting biological activities. Its fused ring system and the presence of both nitrogen and oxygen atoms in the ring structure contribute to its distinct chemical properties and reactivity.
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
3-ethyl-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole |
InChI |
InChI=1S/C7H10N2O/c1-2-6-5-3-4-8-7(5)10-9-6/h8H,2-4H2,1H3 |
InChI Key |
IYABIOYISASGBS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC2=C1CCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


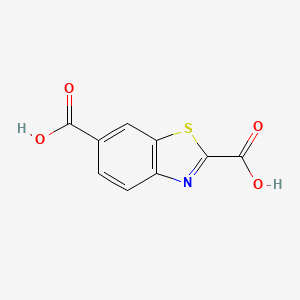
![Pyrrolo[1,2-D][1,4]thiazepine](/img/structure/B13958434.png)

![2-(7-(Bromomethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13958444.png)


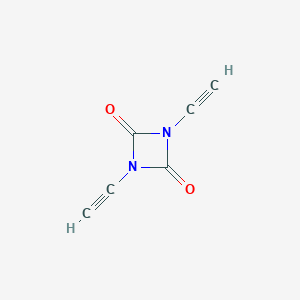
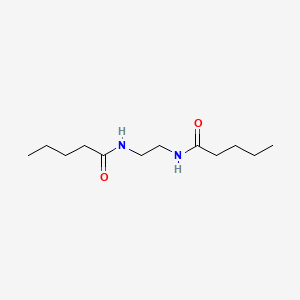
![2H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine](/img/structure/B13958509.png)
